4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
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Overview
Description
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a heterocyclic compound that features a quinazolinone core structure
Preparation Methods
The synthesis of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 2,3-dichloroquinoxaline with 2-amino-N-substituted benzamides in an alkaline medium, such as dimethylformamide (DMF), at elevated temperatures . This reaction forms a series of polycyclic derivatives with the quinazolinone framework. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in material science research and development.
Mechanism of Action
The mechanism of action of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites through hydrogen bonding and hydrophobic interactions . This binding can disrupt the enzyme’s normal function, leading to therapeutic effects.
Comparison with Similar Compounds
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can be compared with other quinazolinone derivatives:
4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide: This compound has a nitro group, which can enhance its biological activity.
4-ethoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide: The ethoxy group can modify the compound’s solubility and reactivity.
Quin-C1 analogs: These compounds have been studied for their antioxidant activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
422273-90-3 |
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Molecular Formula |
C15H11N3O2S |
Molecular Weight |
297.33 |
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C15H11N3O2S/c16-13(19)9-5-7-10(8-6-9)18-14(20)11-3-1-2-4-12(11)17-15(18)21/h1-8H,(H2,16,19)(H,17,21) |
InChI Key |
ZEFVKPZRCWZEAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N |
solubility |
not available |
Origin of Product |
United States |
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